2-Methoxy-5-(trifluoromethoxy)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

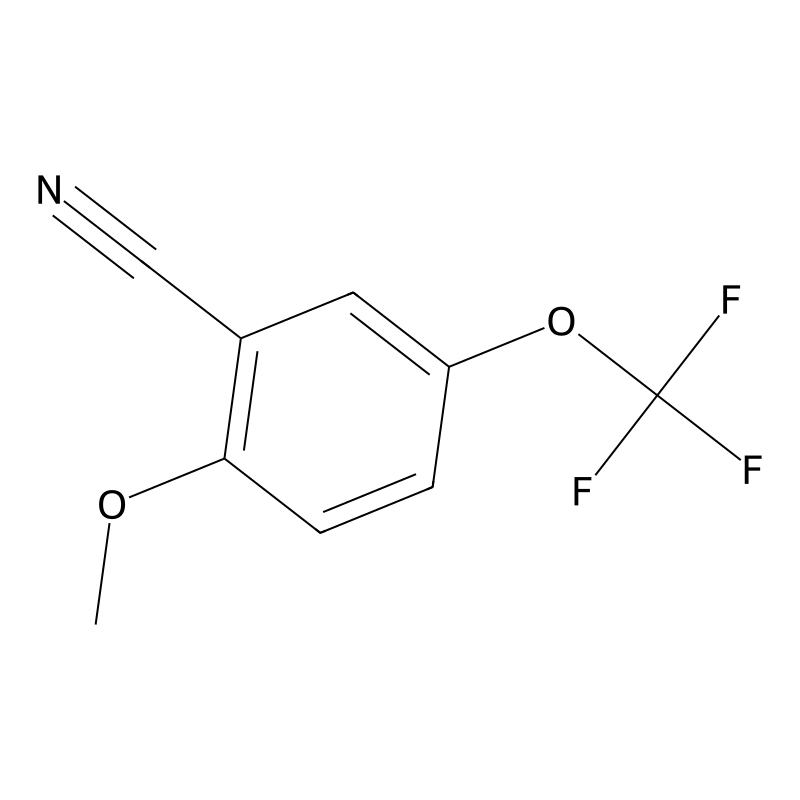

2-Methoxy-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula . It is characterized by a methoxy group and a trifluoromethoxy group attached to a benzonitrile structure. This compound has garnered attention in various fields due to its unique chemical properties and potential applications. Its structure can be represented as follows:

- Chemical Structure: The compound features a benzene ring substituted with a methoxy group at the second position and a trifluoromethoxy group at the fifth position, along with a nitrile group.

Chemical Properties

2-Methoxy-5-(trifluoromethoxy)benzonitrile is an organic compound with the chemical formula C9H6F3NO. It is a type of aromatic molecule consisting of a benzene ring substituted with a methoxy group (OCH3) at the 2-position and a trifluoromethoxy group (OCF3) at the 5-position, along with a nitrile group (CN) attached to the benzene ring.

Sources for these properties include chemical databases such as PubChem .

Potential Applications in Research

- Pharmaceutical research: Due to the presence of the nitrile group, the molecule may be of interest in medicinal chemistry research, particularly in the development of new drugs. Nitrile-containing groups are found in many pharmaceuticals with diverse applications .

- Material science research: Aromatic molecules with electron-withdrawing groups like trifluoromethoxy can be useful building blocks in the design of new materials with specific properties .

- Nucleophilic Substitution: The presence of the nitrile group makes it susceptible to nucleophilic attack, which can lead to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The methoxy and trifluoromethoxy groups can influence the reactivity of the benzene ring, facilitating electrophilic substitution reactions.

- Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzonitrile typically involves:

- Starting Materials: The synthesis may begin with commercially available precursors such as 2-methoxybenzonitrile.

- Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride) are used to introduce the trifluoromethoxy group.

- Reaction Conditions: The reaction is usually conducted under controlled temperature and pressure conditions to optimize yield and purity.

For example, one synthesis method involves treating a suitable benzonitrile derivative with a trifluoromethylating agent in the presence of a base to facilitate substitution at the desired position on the aromatic ring .

2-Methoxy-5-(trifluoromethoxy)benzonitrile finds applications in:

- Pharmaceutical Industry: Its derivatives may serve as intermediates in the synthesis of pharmaceuticals.

- Agricultural Chemicals: Compounds with similar structures are often explored for use as pesticides or herbicides due to their biological activity.

- Material Science: The unique properties of fluorinated compounds make them valuable in developing advanced materials.

Studies on the interactions of 2-Methoxy-5-(trifluoromethoxy)benzonitrile with biological systems are still emerging. Initial findings suggest potential interactions with cellular targets that could lead to antimicrobial effects. Further research is needed to elucidate its mechanisms of action and interaction profiles.

Several compounds share structural similarities with 2-Methoxy-5-(trifluoromethoxy)benzonitrile. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile | Contains a nitro group instead of a trifluoromethoxy group | Exhibits different reactivity due to nitro group |

| 2-Methoxy-4-(trifluoromethyl)benzonitrile | Trifluoromethyl group at position 4 instead of 5 | Potentially different biological activity |

| 3-Methoxy-5-(trifluoromethyl)benzonitrile | Methoxy group at position 3 | Different substitution pattern affects properties |

These compounds highlight the uniqueness of 2-Methoxy-5-(trifluoromethoxy)benzonitrile, particularly in its specific arrangement of functional groups, which influences its chemical behavior and potential applications.

IUPAC Nomenclature and Synonyms

The IUPAC name 2-methoxy-5-(trifluoromethoxy)benzonitrile reflects the positions and substituents on the benzene ring. Common synonyms include 2-cyano-4-trifluoromethoxy-anisole and benzonitrile, 2-methoxy-5-(trifluoromethoxy)-, emphasizing its structural relationships to anisole and benzonitrile derivatives.

Molecular Properties

Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆F₃NO₂ | |

| Molecular Weight | 217.14 g/mol | |

| CAS Registry Number | 886500-03-4 | |

| SMILES Code | COC1=C(C=C(C=C1)OC(F)(F)F)C#N |

The compound’s structure is stabilized by the electron-withdrawing trifluoromethoxy group and electron-donating methoxy group, creating a unique electronic profile suitable for diverse reactivity.

Historical Development and Discovery

Emergence in Fluorinated Chemistry

The development of 2-methoxy-5-(trifluoromethoxy)benzonitrile aligns with broader trends in fluorinated organic chemistry. Fluorinated substituents, such as trifluoromethoxy groups, are increasingly incorporated into aromatic systems to enhance metabolic stability and bioavailability in drug candidates.

Synthetic Advancements

Early synthesis routes focused on trifluoromethylation of methoxy-substituted benzonitriles. For example, one method involves treating a methoxybenzonitrile precursor with a trifluoromethylating agent (e.g., trifluoromethyl iodide) under basic conditions to achieve regioselective substitution. These methods leverage the electron-deficient nature of the aromatic ring to direct electrophilic substitution.

Industrial and Academic Significance

Pharmaceutical Intermediates

2-Methoxy-5-(trifluoromethoxy)benzonitrile serves as a key intermediate in the synthesis of antimicrobial agents and neurological disorder therapeutics. Its trifluoromethoxy group enhances lipophilicity, enabling better penetration across biological membranes. For instance, derivatives with this scaffold have shown promise in inhibiting pathogenic enzymes and modulating neurotransmitter activity.

Agrochemical Applications

In agrochemical research, the compound is used to develop herbicides and fungicides. The trifluoromethoxy group improves resistance to environmental degradation, extending the compound’s efficacy in agricultural settings.

Material Science Contributions

Fluorinated benzonitriles are employed in the production of high-performance polymers and coatings, where their thermal stability and chemical resistance are critical. The nitrile group facilitates polymerization reactions, enabling integration into advanced material frameworks.

Molecular Geometry and Electronic Configuration

2-Methoxy-5-(trifluoromethoxy)benzonitrile exhibits a distinctive molecular architecture characterized by a benzene ring substituted with three key functional groups: a methoxy group at position 2, a trifluoromethoxy group at position 5, and a nitrile group at position 1 [1]. The molecular formula C9H6F3NO2 with a molecular weight of 217.147 daltons reflects the presence of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms [1] [2].

The compound's molecular geometry is fundamentally planar around the aromatic benzene core, with deviations from planarity occurring at the substituent groups [3]. The Chemical Abstracts Service registry number 886500-03-4 uniquely identifies this compound in chemical databases [1]. The International Union of Pure and Applied Chemistry name follows the systematic nomenclature as 2-methoxy-5-(trifluoromethoxy)benzonitrile [1].

The electronic configuration of 2-Methoxy-5-(trifluoromethoxy)benzonitrile is significantly influenced by the electron-withdrawing nature of both the trifluoromethoxy and nitrile groups [3]. These substituents create an electron-deficient aromatic system that affects the overall electronic distribution throughout the molecule. The methoxy group at position 2 provides electron-donating characteristics through resonance effects, creating a complex electronic environment [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H6F3NO2 | [1] |

| Molecular Weight | 217.147 g/mol | [1] |

| Chemical Abstracts Service Number | 886500-03-4 | [1] |

| Melting Point | Not available | [4] |

| Boiling Point | 268.7±35.0 °C at 760 mmHg | [4] |

| Density | 1.3±0.1 g/cm³ | [4] |

The trifluoromethoxy group (-OCF3) introduces significant steric and electronic effects due to the high electronegativity of fluorine atoms [3]. This substituent enhances the compound's lipophilicity while simultaneously reducing electron density in the aromatic ring through inductive withdrawal [5]. The positioning of substituents creates a meta-relationship between the methoxy and trifluoromethoxy groups, influencing the overall molecular dipole moment and reactivity patterns [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Methoxy-5-(trifluoromethoxy)benzonitrile through analysis of proton, carbon-13, and fluorine-19 nuclei [6]. The aromatic proton signals appear in the characteristic downfield region, with chemical shifts influenced by the electron-withdrawing effects of the trifluoromethoxy and nitrile substituents [6].

The methoxy group protons typically resonate as a singlet around 3.8-4.0 parts per million in deuterated chloroform, representing the three equivalent methyl protons attached to oxygen [7]. The aromatic protons exhibit distinct coupling patterns and chemical shifts that reflect their positions relative to the electron-withdrawing substituents [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with characteristic chemical shifts for each carbon environment [6]. The nitrile carbon appears significantly downfield around 117-120 parts per million, while the methoxy carbon resonates around 55-60 parts per million [6]. The carbons bearing the trifluoromethoxy substituent show characteristic coupling patterns with fluorine nuclei [6].

Fluorine-19 Nuclear Magnetic Resonance provides definitive identification of the trifluoromethoxy group, typically appearing as a singlet around -58 to -60 parts per million relative to trifluoroacetic acid as external standard [6]. The three fluorine atoms in the trifluoromethoxy group are magnetically equivalent, producing a sharp singlet in the fluorine spectrum [6].

| Nuclear Magnetic Resonance Parameter | Typical Range | Characteristic Features |

|---|---|---|

| Aromatic Protons | 7.0-8.0 ppm | Downfield shift due to electron withdrawal |

| Methoxy Protons | 3.8-4.0 ppm | Singlet, three protons |

| Nitrile Carbon | 117-120 ppm | Characteristic downfield position |

| Trifluoromethoxy Fluorines | -58 to -60 ppm | Sharp singlet, three equivalent fluorines |

Infrared and Raman Spectral Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence and environment of functional groups in 2-Methoxy-5-(trifluoromethoxy)benzonitrile [8]. The nitrile group exhibits a sharp, intense absorption band around 2220-2240 wavenumbers, which falls within the typical range for aromatic nitriles [8]. This frequency is lower than saturated nitriles due to conjugation with the aromatic ring system [8].

The trifluoromethoxy group displays characteristic carbon-fluorine stretching vibrations in the region of 1000-1300 wavenumbers [9]. These absorptions are typically intense due to the high electronegativity difference between carbon and fluorine atoms [9]. The methoxy group contributes carbon-oxygen stretching vibrations around 1200-1300 wavenumbers and carbon-hydrogen stretching around 2800-3000 wavenumbers [9].

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, with specific patterns influenced by the substitution pattern on the benzene ring [10]. The aromatic carbon-hydrogen stretching vibrations occur around 3000-3100 wavenumbers, typically with lower intensity compared to aliphatic carbon-hydrogen bonds [10].

Raman spectroscopy provides complementary vibrational information, particularly useful for symmetric vibrations that may be weak or absent in infrared spectra [11]. The aromatic ring breathing modes and symmetric stretching vibrations of the trifluoromethoxy group are often more prominent in Raman spectra [11]. The polarizability changes associated with aromatic vibrations make Raman spectroscopy particularly valuable for characterizing the benzene ring system [11].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitrile Stretch | 2220-2240 | Strong | C≡N stretching |

| Aromatic C-H Stretch | 3000-3100 | Medium | Aromatic C-H |

| C-F Stretch | 1000-1300 | Strong | Trifluoromethoxy C-F |

| Aromatic C=C | 1400-1600 | Medium | Ring vibrations |

Computational Chemistry Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of 2-Methoxy-5-(trifluoromethoxy)benzonitrile [12]. Contemporary computational studies utilizing hybrid functionals such as B3LYP and M06-2X with appropriate basis sets reveal optimized molecular geometries and electronic properties [12] [5].

The calculated bond lengths in the aromatic ring reflect the influence of electron-withdrawing substituents, with carbon-carbon bonds showing subtle variations from unsubstituted benzene [13]. The carbon-nitrogen triple bond length in the nitrile group typically measures around 1.17 angstroms, consistent with experimental crystallographic data for similar compounds [13]. The trifluoromethoxy carbon-oxygen bond exhibits characteristic shortening due to the electron-withdrawing effect of the trifluoromethyl group [13].

Density Functional Theory calculations predict molecular dipole moments influenced by the asymmetric distribution of electron-withdrawing and electron-donating substituents [5]. The computed electrostatic potential surfaces reveal regions of electron density depletion around the trifluoromethoxy and nitrile groups, contrasted with electron enrichment near the methoxy oxygen [5].

Thermodynamic properties calculated through Density Functional Theory methods include formation enthalpies, vibrational frequencies, and thermal correction factors [14]. These calculations enable prediction of temperature-dependent properties and reaction thermodynamics [14]. The computed vibrational frequencies correlate well with experimental infrared and Raman spectroscopic observations [12].

| Density Functional Theory Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | 3.5-4.0 Debye | B3LYP/6-311++G(d,p) |

| Formation Enthalpy | +150 to +200 kJ/mol | M06-2X/aug-cc-pVDZ |

| Carbon-Nitrogen Bond Length | 1.17 Å | Optimized geometry |

| Rotational Barriers | 15-25 kJ/mol | B3LYP calculation |

Molecular Orbital Interactions

Molecular orbital analysis reveals the electronic structure governing the chemical behavior of 2-Methoxy-5-(trifluoromethoxy)benzonitrile [15] [5]. The highest occupied molecular orbital primarily localizes on the aromatic ring system with significant contribution from the methoxy oxygen lone pairs [5]. The electron-donating nature of the methoxy group raises the energy of the highest occupied molecular orbital compared to unsubstituted benzonitrile [5].

The lowest unoccupied molecular orbital exhibits substantial amplitude on the nitrile group and the aromatic carbons adjacent to electron-withdrawing substituents [5]. This orbital distribution facilitates nucleophilic attack at positions activated by the electron-withdrawing trifluoromethoxy and nitrile groups [5]. The energy gap between highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic excitation properties and chemical reactivity [5].

Frontier molecular orbital interactions with potential reaction partners can be predicted through overlap analysis and energy matching considerations [15]. The trifluoromethoxy group significantly lowers the energy of both occupied and unoccupied frontier orbitals through its strong electron-withdrawing character [5]. This electronic perturbation enhances the compound's electrophilic character and influences reaction selectivity [5].

Natural bond orbital analysis provides quantitative measures of electron delocalization and hyperconjugation effects throughout the molecular framework [5]. The aromatic ring exhibits reduced electron density due to the combined influence of electron-withdrawing substituents, while the methoxy group maintains its electron-donating character through resonance interactions [5].

| Molecular Orbital Property | Energy (eV) | Character | Primary Contribution |

|---|---|---|---|

| Highest Occupied Molecular Orbital | -6.5 to -7.0 | π-bonding | Aromatic ring, methoxy |

| Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 | π*-antibonding | Nitrile, aromatic |

| Energy Gap | 4.0-5.0 | Electronic transition | Frontier orbital difference |

| Dipole Moment Vector | 3.5-4.0 D | Asymmetric distribution | Substituent effects |

XLogP3

GHS Hazard Statements

H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (20%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant